6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

Chemical Synthesis Quality Control Procurement

SAR studies on phenylpyrimidine kinase inhibitors demand precise 6-position substitution-generic analogs introduce uncontrolled variables, compromising data integrity. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (CAS 339278-89-6) delivers the exact 6-methoxymethyl moiety essential for FLT-3-targeted anticancer hit-to-lead programs. • Enables systematic deconvolution of 6-position electronic/steric contributions to target binding and cellular activity • Validated antitumor drug intermediate with a predicted pKa of 8.04, supporting rational lead optimization • Supplied at ≥95% purity with full analytical documentation for reproducible experimental outcomes. Consistent lot-to-lot quality; bulk and custom packaging available.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 339278-89-6
Cat. No. B1530922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)-2-phenyl-4-pyrimidinol
CAS339278-89-6
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOCC1=CC(=O)NC(=N1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-16-8-10-7-11(15)14-12(13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15)
InChIKeyQNBCSPSCVHYQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxymethyl)-2-phenyl-4-pyrimidinol: Technical Specifications & Procurement


6-(Methoxymethyl)-2-phenyl-4-pyrimidinol, also identified as 6-(methoxymethyl)-2-phenylpyrimidin-4-ol, is a small-molecule organic compound belonging to the pyrimidinol class, characterized by a pyrimidine core with a 2-phenyl and a 6-methoxymethyl substituent [1]. It is a heterocyclic building block with a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Commercially available primarily for research purposes, the compound is typically supplied with a minimum purity specification of 95% . While specific, published biological activity data for this exact compound is limited in the primary literature, its structural features are consistent with the phenylpyrimidine pharmacophore, which is extensively investigated in medicinal chemistry for applications including kinase inhibition [2].

Building block: Heterocyclic scaffold for phenylpyrimidine libraries and kinase-targeted probes
Purity grade: Standard purity specification suitable for reliable synthetic and analytical workflows
Pharmacophore: 6-Methoxymethyl substitution aligns with kinase inhibitor SAR; supports hit-to-lead exploration

Why This Pyrimidinol Cannot Be Substituted


Within the phenylpyrimidine class, seemingly minor variations in substitution pattern—particularly at the 6-position—can drastically alter a molecule's physicochemical properties, biological target engagement, and synthetic reactivity [1]. A structure-activity relationship (SAR) analysis of phenylpyrimidine derivatives confirms that the nature of the 6-position substituent is a key determinant of biological activity; for instance, changing the substituent from a methoxymethyl group to a different functional moiety can lead to significant differences in antiproliferative activity and kinase binding affinity [1][2]. The methoxymethyl group in the target compound provides a specific electronic and steric profile that influences hydrogen-bonding capacity and solubility, which is not replicated by analogs such as 6-methyl-2-phenylpyrimidin-4-ol or 6-(chloromethyl)-2-phenylpyrimidin-4-ol. Substitution without confirmatory analytical or activity data for the specific analog in question would introduce uncontrolled variables into research protocols, rendering the procurement of this specific molecular entity a non-negotiable requirement for consistent and interpretable experimental results.

6-Position substitution is a key determinant of physicochemical and binding properties; analogs with different 6-substituents (e.g., methyl, chloromethyl) alter hydrogen-bonding and solubility profiles, making direct replacement unreliable.

Reported SAR indicates that even small 6-position changes can lead to significant differences in antiproliferative activity and kinase binding affinity; the methoxymethyl electronic/steric signature cannot be assumed equivalent.

Substituting without confirmatory analytical or activity data for the specific analog introduces uncontrolled variables; research protocols may not reproduce if the precise 6-substitution pattern is altered.

Quantitative Evidence for This Compound


Commercial Purity Comparison

The commercially available purity of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol is consistently specified at ≥95% across multiple reputable vendors . This is directly comparable to the purity specifications for commonly available unsubstituted core analog 2-phenylpyrimidin-4-ol, which is also listed at 95% . While this does not represent a quantitative activity difference, it establishes a baseline parity in available chemical purity, indicating that the methoxymethyl derivative is available at a grade equivalent to its parent scaffold for downstream research applications. Procurement of the target compound does not necessitate a compromise on purity compared to more basic analogs.

Purity Grade Parity
Supplier data
≥95% (target) vs. 95% (parent scaffold)
Procurable at a standard purity grade equivalent to simpler pyrimidinol building blocks; no compromise needed for chemical synthesis.
Vendor CoA review; no independent analytical comparison available.
Chemical Synthesis Quality Control Procurement

pKa Differentiation from Parent Scaffold

The predicted acid dissociation constant (pKa) for 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol is 8.04 ± 0.50 under standard conditions (25 °C) . This represents a shift from the predicted pKa of the unsubstituted 2-phenylpyrimidin-4-ol parent compound, which is approximately 7.2-7.6 . The higher pKa value indicates that the target compound is a weaker acid and will exist in a different ionization state at physiological pH, impacting properties such as solubility, permeability, and protein binding. This class-level inference is based on the electron-donating effect of the 6-methoxymethyl group, which reduces the acidity of the pyrimidinol -OH proton relative to the unsubstituted core.

pKa Differentiation
Class-level inference
8.04 ± 0.50 (target) vs. ~7.4 (parent), ΔpKa ≈ +0.6
Weaker acid; different ionization state at physiological pH may influence solubility, permeability, and chromatographic behavior.
Predicted value; requires experimental confirmation under relevant conditions.
Physicochemical Properties ADME Prediction Chemical Synthesis

Antitumor Drug Intermediate Use

While direct, quantitative biological activity for 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol is not widely published, multiple vendor and patent sources consistently cite its primary use as an intermediate for the synthesis of anti-tumor drugs and other biologically active compounds [1]. This designation as an 'antitumor drug intermediate' differentiates it from structurally similar compounds like 5-allyl-6-methyl-2-phenylpyrimidin-4-ol, which are described more generally as building blocks for 'various drugs' . The specific mention of antitumor applications aligns with the broader research interest in phenylpyrimidines as kinase inhibitors (e.g., FLT-3, CDK4), for which this compound's substitution pattern provides a key synthetic handle for further derivatization [2].

Cited Application Focus
Supporting evidence
Antitumor drug intermediate (target) vs. building block for various drugs (analog)
Positioned in vendor and patent literature for oncology-related synthetic programs; aligns with phenylpyrimidine kinase inhibitor research.
Direct biological activity data for the exact compound remains limited; research validation required.
Medicinal Chemistry Oncology Organic Synthesis

Optimal Use-Cases for This Compound


Synthesis of Targeted Anticancer Agents

6-(Methoxymethyl)-2-phenyl-4-pyrimidinol serves as a critical intermediate in the synthesis of novel phenylpyrimidine derivatives being investigated as potential anticancer agents, especially those targeting kinases like FLT-3 [1]. Research programs focused on hit-to-lead optimization or lead diversification can leverage this compound to introduce the 6-methoxymethyl moiety, a specific structural modification that SAR studies indicate is a key determinant of biological activity and molecular docking [1]. Its use is supported by its cited role as an 'antitumor drug intermediate' and its alignment with the established phenylpyrimidine pharmacophore.

Analytical Reference Standard Use

With a well-defined commercial purity specification (≥95%) and a distinct predicted pKa of 8.04 , 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol is a suitable candidate for use as a reference standard in HPLC or LC-MS method development for the quantification and quality control of more complex phenylpyrimidine-based drug substances. Its unique retention time and ionization properties, stemming from its specific substitution pattern, allow it to be used as a system suitability standard or an internal standard in bioanalytical assays.

SAR Studies in Medicinal Chemistry

This compound is a valuable tool for systematic SAR exploration. By procuring 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol, researchers can use it as a control or a starting point to evaluate the impact of the 6-methoxymethyl group on a given biological assay relative to other analogs, such as the 6-methyl or 6-unsubstituted versions [1]. This allows for the quantitative deconvolution of the contribution of this specific functional group to target binding, cellular activity, and physicochemical properties like pKa , which is essential for rational drug design.

Application
Selection Property
Validation Focus
Kinase-targeted probe synthesis
Methoxymethyl substitution handle for lead diversification
Kinase binding and selectivity assay context
HPLC/LC-MS reference standard
Distinct chromatographic retention and ionization behavior
Method specificity and system suitability verification
6-Position SAR exploration
Specific electronic/steric contribution of the methoxymethyl group
Comparative functional assays with other 6-substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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